2-Bromo-4-chloro-1-(cyclobutyloxy)benzene
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Overview
Description
2-Bromo-4-chloro-1-(cyclobutyloxy)benzene is an organic compound that belongs to the class of halogenated aromatic ethers It features a benzene ring substituted with bromine, chlorine, and a cyclobutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-(cyclobutyloxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative, such as 2-bromo-4-chlorophenol.
Cyclobutylation: The phenol group is converted to a cyclobutoxy group through a nucleophilic substitution reaction using cyclobutyl bromide in the presence of a base like potassium carbonate.
Halogenation: The bromination and chlorination of the benzene ring can be achieved using bromine and chlorine in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of halogenation reactions.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent product quality and yield.
Purification: Employing techniques such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-1-(cyclobutyloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles.
Oxidation Reactions: The cyclobutoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of cyclobutanone or cyclobutanecarboxylic acid.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
2-Bromo-4-chloro-1-(cyclobutyloxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-4-chloro-1-(cyclobutyloxy)benzene exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways and metabolic processes.
Binding: The compound may bind to active sites of enzymes or receptors, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorophenol: Similar structure but lacks the cyclobutoxy group.
2-Bromo-4-chloroanisole: Contains a methoxy group instead of a cyclobutoxy group.
2-Bromo-4-chlorobenzaldehyde: Features an aldehyde group instead of a cyclobutoxy group.
Uniqueness
2-Bromo-4-chloro-1-(cyclobutyloxy)benzene is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-bromo-4-chloro-1-cyclobutyloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO/c11-9-6-7(12)4-5-10(9)13-8-2-1-3-8/h4-6,8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJCZHBNOJXESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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